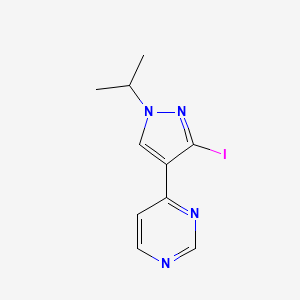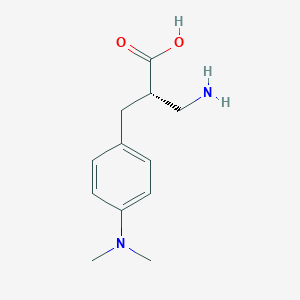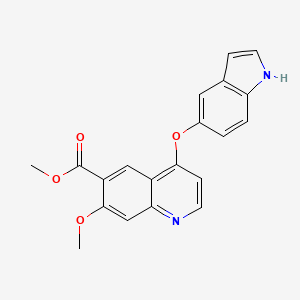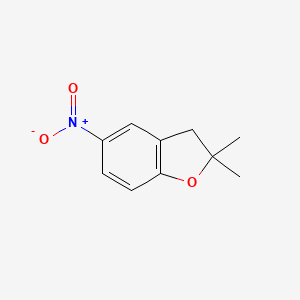![molecular formula C25H27N5O2 B13983164 5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide](/img/structure/B13983164.png)
5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide is a complex organic compound featuring a combination of piperazine, indole, and oxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the synthesis of the indole and oxazole components. These intermediates are then coupled under specific conditions to form the final compound.
Piperazine Derivative Synthesis: The piperazine moiety can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Indole Derivative Synthesis: Indole derivatives are often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Oxazole Derivative Synthesis: Oxazole derivatives can be synthesized through cyclodehydration reactions of α-acylamino ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to various receptors, influencing signaling pathways and biological processes . The piperazine and oxazole components may also contribute to its overall biological activity by enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine contain the piperazine ring and are used in various therapeutic applications.
Oxazole Derivatives: Compounds like oxaprozin and oxazepam feature the oxazole ring and are known for their pharmacological effects.
Uniqueness
The uniqueness of 5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide lies in its combination of three distinct moieties, each contributing to its overall biological activity and potential therapeutic applications. This multi-functional nature allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C25H27N5O2 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
5-[4-(3,3-dimethylpiperazin-1-yl)phenyl]-2-(5-methyl-1H-indol-4-yl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C25H27N5O2/c1-15-4-9-19-18(10-11-27-19)20(15)24-29-21(23(26)31)22(32-24)16-5-7-17(8-6-16)30-13-12-28-25(2,3)14-30/h4-11,27-28H,12-14H2,1-3H3,(H2,26,31) |
Clé InChI |
XSLUZOLUJPDNGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)NC=C2)C3=NC(=C(O3)C4=CC=C(C=C4)N5CCNC(C5)(C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


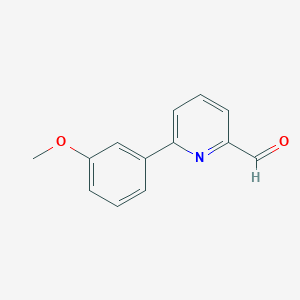



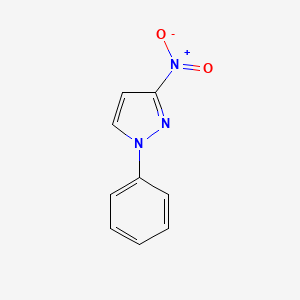
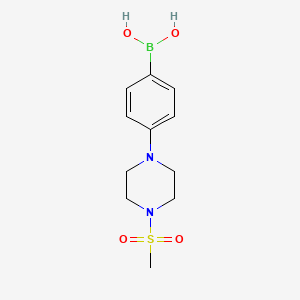
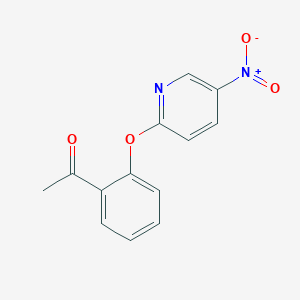
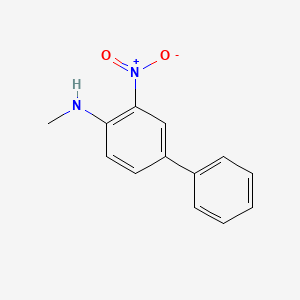
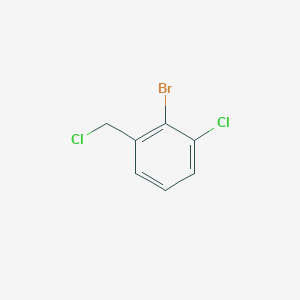
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
